molecular formula C14H6N4 B093540 2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile CAS No. 17239-69-9

2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile

Cat. No. B093540
CAS RN: 17239-69-9
M. Wt: 230.22 g/mol
InChI Key: GFHNYZLHHUFONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile, also known as Methylene Blue (MB), is a heterocyclic aromatic chemical compound that has been used for various scientific research purposes. It is a well-known dye that has been used in a range of applications, including staining biological tissues, as well as in the treatment of methemoglobinemia. In recent years, MB has also been explored for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The mechanism of action of MB is not fully understood, but it is thought to act by inhibiting the aggregation of amyloid-beta and tau proteins, as well as by reducing oxidative stress and inflammation in the brain. MB has also been shown to enhance mitochondrial function, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

MB has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to enhance mitochondrial function. It has also been shown to improve cognitive function in animal models of neurodegenerative disease.

Advantages And Limitations For Lab Experiments

One advantage of using MB in lab experiments is its well-established safety profile. It has been used for decades as a dye and in the treatment of methemoglobinemia, and its toxicity is well understood. However, one limitation of using MB is its potential to interfere with other assays or experiments due to its ability to interact with proteins and other molecules.

Future Directions

There are several potential future directions for research on MB. One area of interest is its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases. Another area of interest is the development of more targeted and specific derivatives of MB that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of MB and its potential applications in other areas of medicine.

Synthesis Methods

MB can be synthesized using a variety of methods, including the reaction of N,N-dimethylaniline with benzaldehyde followed by oxidation with dichromate. Another method involves the reaction of N,N-dimethylaniline with malononitrile followed by oxidation with ferric chloride.

Scientific Research Applications

MB has been extensively studied for its potential use in treating neurodegenerative diseases. It has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta and tau proteins, which are implicated in the development of Alzheimer's disease. MB has also been shown to have antioxidant and anti-inflammatory properties, which may help to prevent or slow the progression of neurodegenerative diseases.

properties

CAS RN

17239-69-9

Product Name

2-[[4-(2,2-Dicyanoethenyl)phenyl]methylidene]propanedinitrile

Molecular Formula

C14H6N4

Molecular Weight

230.22 g/mol

IUPAC Name

2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C14H6N4/c15-7-13(8-16)5-11-1-2-12(4-3-11)6-14(9-17)10-18/h1-6H

InChI Key

GFHNYZLHHUFONA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)C=C(C#N)C#N

Other CAS RN

17239-69-9

synonyms

2-[[4-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile

Origin of Product

United States

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